![molecular formula C11H19NO3 B572492 Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1264635-65-5](/img/structure/B572492.png)
Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate
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Overview
Description
Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a chemical compound with the molecular formula C11H19NO3 . It is used as a reagent in the preparation of γ-butyrolactone derivatives via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .
Molecular Structure Analysis
The molecular structure of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate consists of a spirocyclic system, which includes an oxygen atom and a nitrogen atom . The InChI code for this compound isInChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-11(8-12)5-7-14-11/h4-8H2,1-3H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate include a boiling point of 297.6±33.0 °C, a density of 1.12±0.1 g/cm3, and an acidity coefficient (pKa) of -0.98±0.20 . The compound appears as a white, crystalline powder with a melting point of 55°C to 60°C .Scientific Research Applications
Spirocyclic Building Block
Application: tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate serves as a valuable spirocyclic building block. Researchers use it to construct complex molecular architectures due to its unique spiro structure. The compound’s rigidity and functional groups make it an excellent starting point for designing novel molecules .
Medicinal Chemistry
Application: Medicinal chemists explore tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate for potential drug development. Its spirocyclic motif can enhance drug stability, bioavailability, and binding affinity. Researchers investigate derivatives of this compound to target specific receptors or enzymes .
Organic Synthesis
Application: Organic synthesis relies on tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate as a versatile intermediate. It participates in various reactions, such as amidation, esterification, and cyclization. Chemists use it to create diverse spirocyclic compounds with tailored properties .
Spiro Analogues in Material Science
Application: Scientists explore spiro analogues in material science. tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate could find applications in designing functional materials, such as sensors, polymers, or liquid crystals. Its unique geometry may impart desirable properties to these materials .
Spiro[3.3]heptane Derivatives
Application: tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is part of a series of advanced angular [3.3]heptanes. Researchers investigate these derivatives for their reactivity, stability, and potential applications in synthetic chemistry and natural product synthesis .
Spiro Heterocycles in Agrochemicals
Application: Agrochemical research explores spiro heterocycles for pesticide and herbicide development. tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate derivatives may exhibit bioactivity against pests or weeds. Their spirocyclic nature could enhance selectivity and reduce environmental impact .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 1-oxa-7-azaspiro[3.4]octane-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-11(8-12)5-7-14-11/h4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHMPBQWFJKGJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718307 |
Source
|
Record name | tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate | |
CAS RN |
1264635-65-5 |
Source
|
Record name | tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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